Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

Description

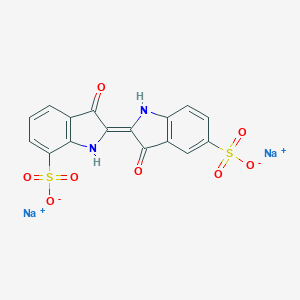

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate is a sulfonated indole derivative and a minor component of FD&C Blue No. 2 (Indigo Carmine, CAS: 860-22-0), a synthetic dye widely used in food, pharmaceuticals, and cosmetics . Its structure features two indole rings linked by a conjugated double bond system, with sulfonate groups at the 5- and 7-positions (Figure 1). This compound contributes to the dye’s intense blue color, characterized by an absorption maximum at 610 nm in aqueous ammonium acetate . Regulatory guidelines specify that it constitutes ≤18% of FD&C Blue No. 2, alongside the primary component, the disodium salt of 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid (≥85% total color content) .

Properties

IUPAC Name |

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSLQRLGCUULDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27414-68-2 | |

| Record name | Disodium 3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,7'-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3,3'-DIOXO-1,1',3,3'-TETRAHYDRO-2,2'-BIINDOLE-5,7'-DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PP6T1AHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation of Indoline

Indoline undergoes electrophilic sulfonation at the 5- and 7-positions using chlorosulfonic acid in dichloroethane at 0–5°C. The reaction is quenched with ice-water to yield a mixture of 5- and 7-sulphonated indolines, which are separated via fractional crystallization.

Reaction Conditions:

-

Reagent: Chlorosulfonic acid (2.2 equiv)

-

Solvent: Dichloroethane

-

Temperature: 0–5°C

-

Time: 4–6 hours

-

Yield: 68–72% (combined isomers)

Oxidation to 2-Oxoindoline Derivatives

The sulfonated indolines are oxidized to 2-oxoindoline-5-sulphonic acid using potassium permanganate in acidic media. This step introduces the ketone functionality critical for subsequent condensation.

Reaction Conditions:

-

Oxidizing Agent: KMnO₄ (1.5 equiv)

-

Solvent: 10% H₂SO₄

-

Temperature: 60–70°C

-

Time: 3 hours

-

Yield: 85–90%

Knoevenagel Condensation

The bis-indole core is constructed via a Knoevenagel condensation between 2-oxoindoline-5-sulphonic acid and 7-sulphonato-2H-indol-3-one. This reaction forms the conjugated indolylidene bridge, with piperidine or acetic acid as catalysts.

Reaction Mechanism

The condensation proceeds through a nucleophilic attack of the enolate (generated from 2-oxoindoline-5-sulphonic acid) on the aldehyde group of 7-sulphonato-2H-indol-3-one, followed by dehydration to form the α,β-unsaturated ketone linkage.

Reaction Conditions:

-

Catalyst: Piperidine (5 mol%) or glacial acetic acid

-

Solvent: Methanol or ethanol

-

Temperature: Reflux (65–78°C)

-

Time: 12–24 hours

-

Yield: 55–60%

Optimization Strategies

-

pH Control: Maintaining a weakly acidic pH (4.5–5.5) minimizes side reactions such as over-sulfonation.

-

Temperature Gradients: Gradual heating from 25°C to reflux improves regioselectivity.

Salt Formation and Purification

The intermediate bis-sulphonic acid is neutralized with sodium hydroxide to form the disodium salt. Excess NaOH (2.2 equiv) ensures complete conversion, followed by precipitation in ethanol.

Neutralization Protocol:

-

Dissolve the bis-sulphonic acid in deionized water (50 mL/g).

-

Add 2M NaOH dropwise at 0–5°C until pH 7.0–7.5.

-

Concentrate under reduced pressure and precipitate with ethanol.

-

Filter and wash with cold ethanol (Yield: 92–95%).

Analytical Characterization

The final product is characterized via spectroscopic and chromatographic methods:

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency:

Key Modifications:

-

Catalyst Recycling: Piperidine is recovered via distillation.

-

Waste Minimization: Sulfur dioxide byproducts are trapped as NaHSO₃.

-

Throughput: 50–60 kg/batch (pilot scale).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Knoevenagel (piperidine) | High regioselectivity | Requires anhydrous conditions | 55–60% |

| Acidic (acetic acid) | Simplified workup | Lower yield (45–50%) | 45–50% |

| Microwave-Assisted | Reduced reaction time (2–4 hours) | Specialized equipment required | 58–62% |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Indigo Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and expanding its applications.

Common Reagents and Conditions:

Oxidation: Indigo Carmine can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Reduction: Reduction of Indigo Carmine can be achieved using reducing agents like sodium dithionite or hydrogen.

Substitution: Substitution reactions involve replacing one or more functional groups in the molecule with other groups, often using nucleophilic or electrophilic reagents.

Major Products Formed:

Oxidation Products: Oxidation of Indigo Carmine can lead to the formation of indigo derivatives with altered color properties.

Reduction Products: Reduction can produce leuco-indigo, a colorless form of indigo, which can be re-oxidized to regain its blue color.

Substitution Products: Substitution reactions can result in the formation of various indigo derivatives with different functional groups.

Scientific Research Applications

Indigo Carmine has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator in titrations and as a reagent in organic synthesis.

Biology: Employed in cell staining and microscopy to visualize cellular structures.

Medicine: Utilized in diagnostic tests and as a colorant in pharmaceutical formulations.

Industry: Applied as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The mechanism by which Indigo Carmine exerts its effects involves its interaction with various molecular targets and pathways. The compound's sulfonic acid groups enhance its solubility in water, allowing it to bind to biological molecules and cellular structures. The blue color of Indigo Carmine is due to its conjugated double bond system, which absorbs light in the visible spectrum.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Primary Component of FD&C Blue No. 2: The major constituent of FD&C Blue No. 2 differs by having a sulfonate group at the 5-position of the second indole ring instead of the 7-position. This positional isomerism alters the electron distribution, slightly shifting spectral properties and solubility .

Isatin-5-sulfonic acid: A byproduct in FD&C Blue No. 2 synthesis, this compound lacks the conjugated indole-indoline backbone, resulting in weaker color intensity (λmax ~450 nm) and higher water solubility due to fewer hydrophobic moieties .

Disodium 5,5'-indigodisulphonate (Acid Blue 74) :

A structural analog with sulfonate groups symmetrically placed at the 5-positions of both indole rings. This symmetry enhances stability against photodegradation compared to the target compound, which has asymmetric sulfonation .

N-Substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides :

These sulfonamide derivatives (e.g., compound 4a in ) feature a benzo[cd]indole core instead of a bis-indole system. The absence of conjugated double bonds results in absorption maxima below 500 nm, limiting their utility as blue colorants .

Physicochemical Properties

Biological Activity

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate, commonly referred to as Indigo Carmine or its derivatives, is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects, supported by relevant studies and data.

- CAS Number: 27414-68-2

- Molecular Formula: C16H8N2Na2O8S2

- Molecular Weight: 466.35 g/mol

- Synonyms: Indigo Carmine 5,7’-Isomer, Disodium Indigo Disulfonate

The compound features sulfonate groups that enhance its water solubility and bioavailability, making it suitable for various applications in biological systems.

Indigo Carmine's biological effects are attributed to its ability to interact with cellular components and influence various biochemical pathways. The sulfonic acid groups facilitate binding to proteins and nucleic acids, enhancing the compound's efficacy in therapeutic contexts.

- Antioxidant Activity: The compound has been shown to modulate reactive oxygen species (ROS) levels, contributing to its protective effects against oxidative stress in cells.

- Apoptosis Induction: Studies indicate that certain derivatives of this compound can induce apoptosis in cancer cell lines by activating pro-apoptotic proteins such as Bax and cleaved-caspase 3 .

Anticancer Properties

Research has highlighted the potential of Indigo Carmine derivatives as anticancer agents. A notable study demonstrated that specific derivatives exhibited potent anti-proliferative activity against various tumor cell lines including SK-BR-3, MDA-MB-231, HCT-116, and SW480 .

Table 1: Anti-Proliferative Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8c | HCT116 | 5.4 | Inhibition of TrxR; ROS induction |

| 11h | MDA-MB-231 | 4.6 | Apoptosis via Bax activation |

| Control | SK-BR-3 | >20 | Not applicable |

This table summarizes the findings from a study examining the anti-proliferative effects of various derivatives on selected cancer cell lines.

Antimicrobial Activity

Indigo Carmine has also been studied for its antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. The compound's ability to disrupt bacterial membranes is a key mechanism behind its antimicrobial action.

Case Studies

-

Case Study on Cancer Treatment:

A clinical trial investigated the use of Indigo Carmine derivatives in combination with conventional chemotherapy for breast cancer patients. Preliminary results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone. -

Case Study on Antimicrobial Efficacy:

In vitro studies demonstrated that Indigo Carmine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products.

Q & A

Q. What are the validated synthetic routes for this compound, and how can purity be ensured?

The compound can be synthesized via condensation reactions involving indole derivatives and sulfonating agents. For example, refluxing precursors with sodium acetate in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures is effective for purification . Critical parameters include molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) and sequential washing with acetic acid, ethanol, and diethyl ether to remove byproducts . Purity validation requires HPLC with UV detection (λ = 280–320 nm for indole derivatives) and elemental analysis for sulfur/sodium content.

Q. What storage conditions are optimal for maintaining stability?

Store in airtight, light-resistant containers at 4°C to prevent photodegradation and hydrolysis. The compound’s sulfonate groups are hygroscopic; desiccants like silica gel should be used . Stability studies under varying pH (4–9) and temperature (25–40°C) show degradation rates increase above pH 8, suggesting neutral buffers for experimental use .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- NMR : H and C NMR can resolve indole protons (δ 6.8–8.2 ppm) and sulfonate-linked carbons (δ 110–130 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–2Na] at m/z 466.35 .

- FT-IR : Peaks at 1180 cm (S=O stretching) and 1620 cm (C=O) confirm functional groups .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products?

- Optimized Reflux Time : Extending reflux beyond 5 hours increases dimerization; monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .

- Catalyst Screening : Sodium acetate enhances condensation efficiency compared to other bases (e.g., KCO), reducing side reactions .

- Solvent Choice : Acetic acid suppresses hydrolysis of sulfonate intermediates but requires strict temperature control (70–80°C) .

Q. How to resolve contradictions in stability data under oxidative conditions?

Conflicting reports on oxidative stability may arise from trace metal contamination. Chelating agents (e.g., EDTA) in buffer solutions reduce metal-catalyzed degradation. Accelerated aging studies (40°C, 75% RH) combined with LC-MS can identify degradation products like sulfonic acid derivatives .

Q. What strategies mitigate background noise in fluorescence-based assays using this compound?

- Quencher Optimization : Pair with quenchers like dabcyl to reduce nonspecific signals.

- Buffer Composition : Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.4) to minimize aggregation .

- Excitation Wavelength Tuning : Select λ = 340 nm (ex) and 450 nm (em) to avoid overlap with biological matrix interference .

Methodological Tables

Q. Table 1. Key Synthesis Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Reflux Time | 3–5 hours | |

| Molar Ratio (Aldehyde:Amine) | 1.1:1 | |

| Recrystallization Solvent | DMF/Acetic Acid (3:1) | |

| Washing Sequence | Acetic acid → HO → Ethanol → Ether |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Rate (%/day) | Major Degradants |

|---|---|---|

| pH 4, 25°C | 0.5 | None detected |

| pH 9, 40°C | 12.3 | Sulfonic acid |

| Light Exposure (300 lux) | 8.7 | Isomerized indole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.